![molecular formula C22H19N3O5S B4189462 1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B4189462.png)
1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine
Overview
Description
1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine, also known as N-(2-(4-(phenylpiperazin-1-yl)sulfonyl)-7-nitrobenzo[b]furan-5-yl) methanesulfonamide, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin in the central nervous system. The compound has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression and anxiety.
Mechanism of Action
The mechanism of action of 1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine involves the inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin in the central nervous system. By inhibiting SERT, the compound increases the levels of serotonin in the synaptic cleft, leading to improved mood and decreased symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on SERT, the compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine in lab experiments is its high selectivity for the serotonin transporter. This allows researchers to study the specific effects of serotonin reuptake inhibition on behavior and neurotransmitter activity. However, one limitation of the compound is its low water solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine. One area of interest is the potential use of the compound in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is the development of more water-soluble analogs of the compound for improved in vivo administration. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of the compound on neurotransmitter systems other than serotonin.
Scientific Research Applications
1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression and anxiety. The compound has been shown to inhibit the reuptake of serotonin in the central nervous system, leading to increased levels of serotonin in the synaptic cleft and improved mood.
properties
IUPAC Name |
1-(7-nitrodibenzofuran-2-yl)sulfonyl-4-phenylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c26-25(27)17-6-8-19-20-15-18(7-9-21(20)30-22(19)14-17)31(28,29)24-12-10-23(11-13-24)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVSWEZLNHFMMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC5=C4C=CC(=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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